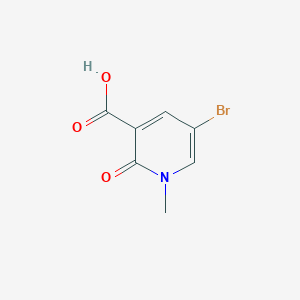
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine derivatives have been studied for their potential as therapeutic agents. They exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant antimicrobial properties against various pathogens. For instance, modifications to the dihydropyridine structure can enhance antibacterial activity, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research has demonstrated that some derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically:
- Aldose Reductase Inhibition : It has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications. This inhibition can help manage diabetic neuropathy and retinopathy by preventing sorbitol accumulation .
Synthesis of Other Compounds
The unique structure of this compound makes it a valuable precursor in organic synthesis:
- Synthesis of Heterocycles : It serves as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
| Compound Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 16 | Staphylococcus aureus |
| Derivative B | 32 | Escherichia coli |
Case Study 2: Anti-inflammatory Properties
In another study, the anti-inflammatory effects of the compound were assessed using a murine model of inflammation. The findings revealed that treatment with the compound significantly reduced edema and pro-inflammatory cytokine levels compared to control groups .
| Treatment Group | Edema Reduction (%) | Cytokine Level (pg/mL) |
|---|---|---|
| Control | 0 | 150 |
| Compound Group | 60 | 60 |
Propriétés
IUPAC Name |
5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLHARUABHWIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725573 | |
| Record name | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846048-15-5 | |
| Record name | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















